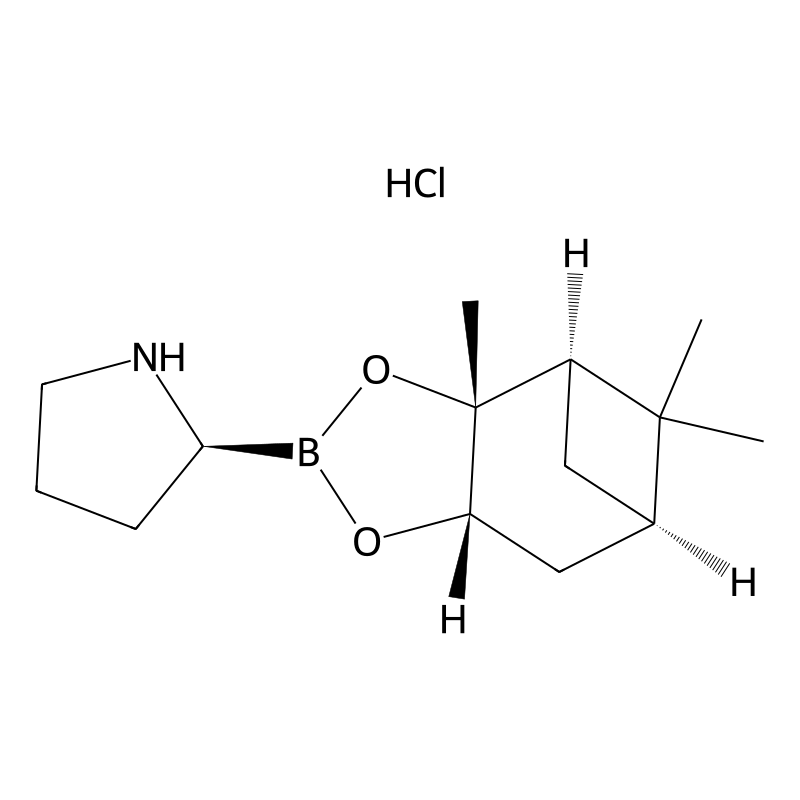

(S)-BoroPro-(-)-Pinanediol-HCl

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

SMILES

Synonyms

(S)-BoroPro-(-)-Pinanediol-HCl is a key chiral building block used in asymmetric synthesis. It is composed of an (S)-proline core where the 2-position is substituted with a boronic acid functional group. This reactive boronic acid is protected as a cyclic ester with (-)-pinanediol, a chiral auxiliary derived from the natural product (-)-α-pinene. The use of this specific chiral auxiliary is crucial for directing stereoselective reactions, such as in Matteson homologation, to produce α-amino boronic esters with high diastereoselectivity. The compound is supplied as a hydrochloride salt, a form often chosen to enhance crystalline structure, stability, and handling properties compared to the corresponding free amine.

Procurement Fit

References

- [1] Aggarwal, V. K., & Webster, M. P. (2007). A (−)-Sparteine-Directed Highly Enantioselective Synthesis of Boroproline. Solid- and Solution-State Structure and Properties. The Journal of Organic Chemistry, 72(16), 6245–6248.

- [2] Li, Y., & Xian, M. (2013). Synthesis of biologically active boron-containing compounds. RSC advances, 3(43), 19755-19768.

Substituting this compound with its (R)-enantiomer, a racemic mixture, or an unprotected form can lead to critical failures in both biological and synthetic applications. For example, in the development of inhibitors for Fibroblast Activation Protein (FAP), the (R)-enantiomer of BoroProline is specifically required for high-affinity binding to the enzyme's active site. Using the (S)-enantiomer for this target would result in a significant loss of potency. Furthermore, employing a racemic mixture, often prepared via non-stereoselective lithiation, introduces a 1:1 mixture of diastereomers upon esterification with a chiral diol, necessitating challenging purification steps and reducing the effective yield of the desired active component. The unprotected aminoboronic acid itself is often difficult to isolate and handle, making the stable, protected pinanediol ester the more reliable precursor for reproducible and scalable synthesis.

Substitution Risk

References

- [1] Jansen, K., et al. (2015). Evaluation of the Radiolabeled Boronic Acid-Based FAP Inhibitor MIP-1232 for Atherosclerotic Plaque Imaging. Pharmaceuticals, 8(4), 793–809.

- [2] Narra, K., et al. (2023). Synthesis and Preclinical Evaluation of Novel 68Ga-Labeled (R)-Pyrrolidin-2-yl-boronic Acid-Based PET Tracers for Fibroblast Activation Protein-Targeted Cancer Imaging. Pharmaceuticals, 16(6), 798.

- [3] Aggarwal, V. K., & Webster, M. P. (2007). A (−)-Sparteine-Directed Highly Enantioselective Synthesis of Boroproline. Solid- and Solution-State Structure and Properties. The Journal of Organic Chemistry, 72(16), 6245–6248.

Enhanced Handling and Processability as a Crystalline Hydrochloride Salt

The hydrochloride salt form of (S)-BoroPro-(-)-Pinanediol is selected to improve its physical properties for laboratory and process scale use. Amine hydrochloride salts are typically stable, crystalline, non-hygroscopic solids. This contrasts with their corresponding free bases, which can be oils or amorphous solids with lower stability and inconsistent handling characteristics, making accurate weighing and dispensing difficult.

| Evidence Dimension | Physical Form and Handling |

| Target Compound Data | Crystalline, free-flowing solid (as HCl salt) |

| Comparator Or Baseline | Corresponding free amine (often oily, hygroscopic, or less stable) |

| Quantified Difference | Qualitative improvement in handling, weighing accuracy, and storage stability. |

| Conditions | Standard laboratory and chemical manufacturing environments. |

This ensures batch-to-batch reproducibility and simplifies integration into standardized workflows, reducing material waste and handling errors.

Superior Chemical Stability Conferred by the Pinanediol Protecting Group

The choice of diol for protecting a boronic acid significantly impacts the ester's stability against hydrolysis and transesterification. A comparative study of various boronic esters demonstrated that pinanediol boronic esters exhibit the highest relative stability in the series tested. This enhanced stability prevents premature degradation or unwanted side reactions during purification and subsequent synthetic steps.

| Evidence Dimension | Relative Chemical Stability |

| Target Compound Data | Most stable (Pinanediol ester) |

| Comparator Or Baseline | Other common boronic esters (e.g., Pinacol, DIPT) |

| Quantified Difference | Ranked highest in stability against transesterification among five representative boronic esters. |

| Conditions | Comparative study of transesterification rates with various diols. |

Higher stability translates to a longer shelf-life and greater compatibility with a wider range of reaction conditions, improving process robustness and yield.

High-Fidelity Stereocontrol in Asymmetric Synthesis

The (-)-pinanediol moiety functions as a highly effective chiral auxiliary, enabling precise stereochemical control during carbon-carbon bond formation at the carbon atom bearing the boron group. In the Matteson asymmetric homologation, for example, reaction of a pinanediol boronic ester with dichloromethyllithium followed by rearrangement proceeds with high levels of asymmetric induction to create a new stereocenter. This method is a cornerstone for synthesizing enantiomerically enriched α-amino boronic acids, the core of many pharmaceutically active compounds.

| Evidence Dimension | Diastereoselectivity |

| Target Compound Data | High diastereomeric ratios (often >95:5) |

| Comparator Or Baseline | Use of achiral protecting groups (e.g., pinacol), which provides no stereocontrol. |

| Quantified Difference | Enables the synthesis of a single diastereomer, whereas achiral analogs would produce a 1:1 racemic mixture. |

| Conditions | Matteson homologation and other asymmetric reactions involving the C-B bond. |

Using this specific chiral precursor eliminates the need for chiral resolution of the final product, which simplifies purification and significantly increases the overall efficiency of synthesizing the target enantiomer.

Precursor for Enantiomerically Pure α-Amino Boronic Acid Peptides

This compound is a direct and reliable starting material for the synthesis of peptidyl α-amino boronic acids. Its high enantiomeric purity and the stereodirecting nature of the pinanediol group are critical for producing single-enantiomer drug candidates, such as enzyme inhibitors, where stereochemistry dictates biological activity.

Development of Robust and Scalable Synthetic Processes

The combination of high chemical stability from the pinanediol ester and superior handling properties from the hydrochloride salt form makes this compound well-suited for process development and scale-up. These features ensure consistent reaction performance and simplify material handling in manufacturing environments, leading to more reproducible outcomes.

Synthesis of Chiral Organocatalysts and Ligands

As an enantiomerically pure proline derivative, this compound can serve as a building block for novel chiral ligands or bifunctional organocatalysts. The boronic acid moiety offers a unique handle for further functionalization or for creating Lewis acidic sites within a chiral scaffold.

Application Selection Guide

References

- [1] Li, Y., & Xian, M. (2013). Synthesis of biologically active boron-containing compounds. RSC advances, 3(43), 19755-19768.

- [2] Aggarwal, V. K., & Webster, M. P. (2007). A (−)-Sparteine-Directed Highly Enantioselective Synthesis of Boroproline. Solid- and Solution-State Structure and Properties. The Journal of Organic Chemistry, 72(16), 6245–6248.

Explore Compound Types